molecular formula C19H20N4O3 B6459447 6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline CAS No. 2549065-52-1

6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline

Cat. No. B6459447
CAS RN: 2549065-52-1
M. Wt: 352.4 g/mol
InChI Key: RHFBHRZIFKCLNP-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline” is a type of quinazolinamine . Quinazolinamines are heterocyclic aromatic compounds that contain a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was reported, which involved a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinazoline core substituted by various functional groups . The average molecular weight is 401.4577, and the monoisotopic mass is 401.173941617 . The chemical formula is C24H23N3O3 .

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxy-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with cyclic nucleotide phosphodiesterases, particularly cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . These interactions suggest that this compound may modulate cyclic nucleotide signaling pathways, which are crucial for various cellular processes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity and altering the levels of cyclic nucleotides within the cell.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of cyclic nucleotide phosphodiesterases by this compound leads to increased levels of cyclic AMP and cyclic GMP, which in turn affect various downstream signaling pathways . These changes can result in altered gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of cyclic nucleotide phosphodiesterases, as mentioned earlier . By binding to the active site of these enzymes, this compound prevents the hydrolysis of cyclic AMP and cyclic GMP, leading to their accumulation within the cell. This accumulation triggers a cascade of signaling events that ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activities. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cyclic nucleotide signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential organ damage. These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cyclic nucleotide phosphodiesterases . The inhibition of these enzymes by the compound affects the metabolic flux of cyclic nucleotides, leading to changes in their levels within the cell. Additionally, the compound may interact with other metabolic enzymes, influencing the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution pattern of the compound is crucial for its efficacy, as it determines the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target enzymes and proteins . Post-translational modifications and targeting signals may influence the localization of the compound, affecting its overall efficacy and function within the cell.

properties

IUPAC Name

6,7-dimethoxy-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-24-17-6-15-16(7-18(17)25-2)21-12-22-19(15)23-9-13(10-23)11-26-14-4-3-5-20-8-14/h3-8,12-13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFBHRZIFKCLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)COC4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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